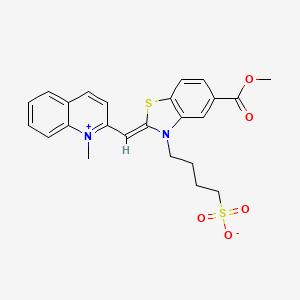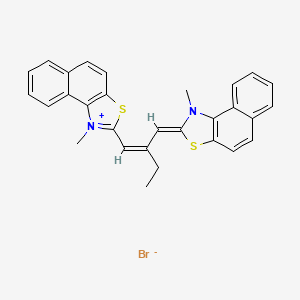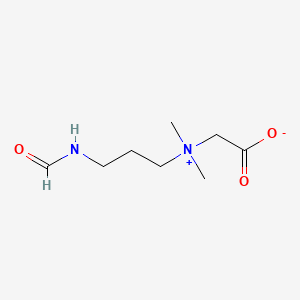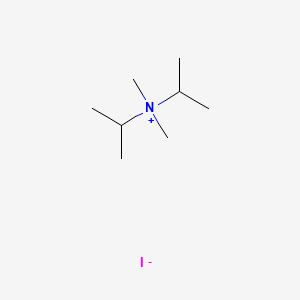
Diisopropyldimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyldimethylammonium iodide is a quaternary ammonium compound with the molecular formula C8H20IN. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyldimethylammonium iodide can be synthesized through the reaction of diisopropylamine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diisopropyldimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include silver nitrate and sodium hydroxide. The reactions typically occur in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with silver nitrate can produce silver iodide and the corresponding substituted ammonium compound .
Scientific Research Applications
Diisopropyldimethylammonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of diisopropyldimethylammonium iodide involves its ability to disrupt cell membranes. The positively charged ammonium ion interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- Tetrabutylammonium iodide
Uniqueness
Diisopropyldimethylammonium iodide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a phase transfer catalyst and antimicrobial agent compared to other quaternary ammonium compounds .
Properties
CAS No. |
114328-73-3 |
|---|---|
Molecular Formula |
C8H20IN |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
dimethyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C8H20N.HI/c1-7(2)9(5,6)8(3)4;/h7-8H,1-6H3;1H/q+1;/p-1 |
InChI Key |
MVQDUQPZCPOENF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](C)(C)C(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


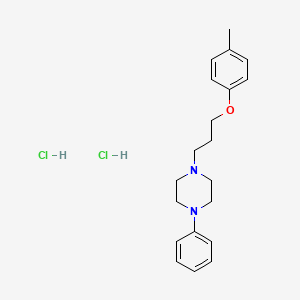
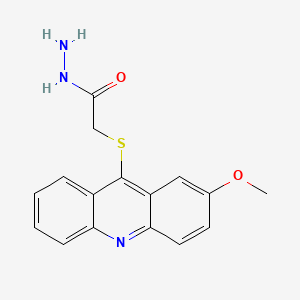
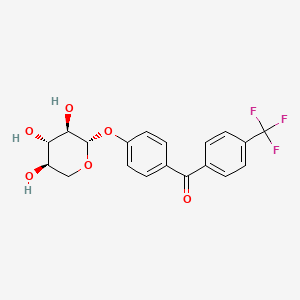
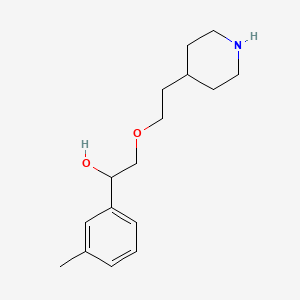




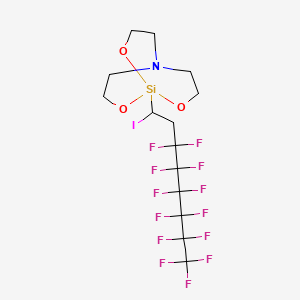
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)

